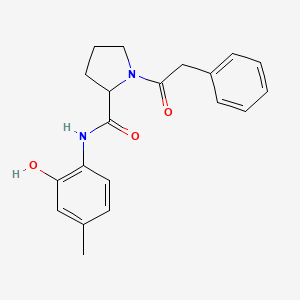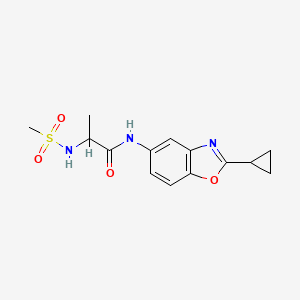![molecular formula C21H22N2O4S B7532857 N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as MMB or MMB-FUBINACA and belongs to the group of synthetic cannabinoids.
Mécanisme D'action
MMB acts as a potent agonist for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by MMB leads to various physiological and behavioral effects, including analgesia, sedation, and hypothermia.
Biochemical and Physiological Effects
MMB has been reported to have various biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and produce antinociceptive effects in animal models. MMB has also been reported to have immunomodulatory effects and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MMB has several advantages for lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, MMB has several limitations. It is a synthetic compound, which means that it may have different pharmacological properties compared to natural cannabinoids. Additionally, the synthesis method of MMB is complex and requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research on MMB. One direction is to investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its effects on the immune system and its potential applications in autoimmune diseases. Further studies are also needed to investigate the safety and toxicity of MMB. Finally, the development of more efficient and cost-effective synthesis methods for MMB could facilitate its use in scientific research.
Conclusion
In conclusion, MMB is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It is a potent and selective agonist for the CB1 and CB2 receptors and has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system. While MMB has several advantages for lab experiments, it also has limitations, and further studies are needed to investigate its potential therapeutic applications and safety.
Méthodes De Synthèse
MMB is synthesized through a multi-step process that involves the reaction of 4-(4-fluorobenzyl)-1H-indole with N-methyl-N-(5-methylfuran-2-yl) methylamine. The resulting intermediate is then reacted with methyl phenyl sulfone to produce MMB. The synthesis method of MMB is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MMB has gained attention in scientific research due to its potential pharmacological properties. It has been reported to have high affinity and potency for the cannabinoid receptors CB1 and CB2. MMB has been used in various in vitro and in vivo studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications.
Propriétés
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-9-12-19(27-16)15-22(2)21(24)17-10-13-20(14-11-17)28(25,26)23(3)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCKMAFIMJIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![1-benzyl-N-ethyl-N-[2-(ethylamino)-2-oxoethyl]piperidine-3-carboxamide](/img/structure/B7532859.png)



![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)
